molecular formula C15H25N5O2 B13987979 3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione CAS No. 7499-92-5

3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione

Cat. No.: B13987979
CAS No.: 7499-92-5
M. Wt: 307.39 g/mol
InChI Key: FWLDPPPWACJMTI-UHFFFAOYSA-N
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Description

3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione is a synthetic organic compound belonging to the class of xanthines Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione typically involves the alkylation of a xanthine derivative. One common method includes the reaction of 1,7-dimethylxanthine with butyl bromide and diethylamine under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum trioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced xanthine derivatives.

    Substitution: Formation of various substituted xanthine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory and cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. By inhibiting these enzymes, the compound can modulate various physiological processes, including smooth muscle relaxation and anti-inflammatory effects. The pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A xanthine derivative used as a bronchodilator.

    Caffeine: A well-known stimulant that also belongs to the xanthine class.

    Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.

Uniqueness

3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike theophylline and caffeine, this compound has a butyl group and a diethylamino group, which can influence its interaction with biological targets and its overall efficacy in therapeutic applications.

Properties

CAS No.

7499-92-5

Molecular Formula

C15H25N5O2

Molecular Weight

307.39 g/mol

IUPAC Name

3-butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H25N5O2/c1-6-9-10-20-12-11(13(21)18(5)15(20)22)17(4)14(16-12)19(7-2)8-3/h6-10H2,1-5H3

InChI Key

FWLDPPPWACJMTI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CC)CC)C

Origin of Product

United States

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